![molecular formula C18H17N3O2S B14743231 N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide CAS No. 4876-66-8](/img/structure/B14743231.png)
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. This compound has been extensively studied for its potential use in scientific research due to its unique structure and properties. It is known for its applications as a fluorescent probe, corrosion inhibitor, and potential therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in compounds with different functional groups attached to the benzothiazole ring .
Scientific Research Applications
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting metal ions such as copper, zinc, and mercury.
Biology: Studied for its potential as a therapeutic agent for diseases like Alzheimer’s and Parkinson’s, which are characterized by abnormal accumulation of metal ions in the brain.
Medicine: Investigated for its low toxicity profile and potential use in biological systems.
Industry: Employed as a corrosion inhibitor to protect metal surfaces from corrosion.
Mechanism of Action
The mechanism of action of N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide involves its ability to bind selectively to metal ions through coordination of the nitrogen and sulfur atoms in the benzothiazole ring. This binding results in a change in the electronic structure of the compound, leading to a change in fluorescence intensity. In the case of corrosion inhibition, the compound adsorbs onto the surface of the metal, forming a protective layer that prevents further corrosion.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide
- N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide
Uniqueness
Its structure allows for specific interactions with metal ions, making it a valuable tool for detecting these ions in complex biological and environmental samples.
Properties
CAS No. |
4876-66-8 |
|---|---|
Molecular Formula |
C18H17N3O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-methylphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-9-14(10-8-12)13(2)21-23-11-17(22)20-18-19-15-5-3-4-6-16(15)24-18/h3-10H,11H2,1-2H3,(H,19,20,22) |
InChI Key |
JOUCCWURMZHYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOCC(=O)NC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


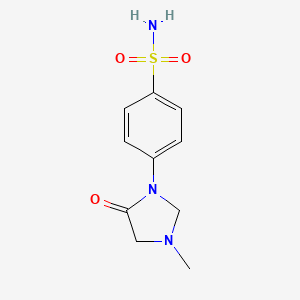
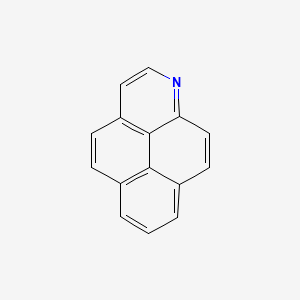
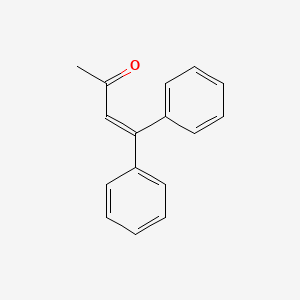

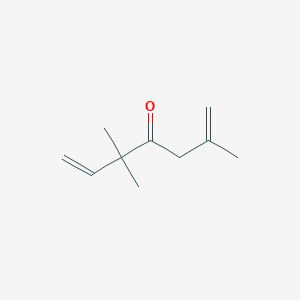
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
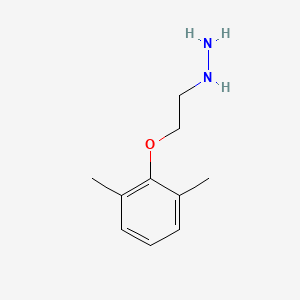

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)

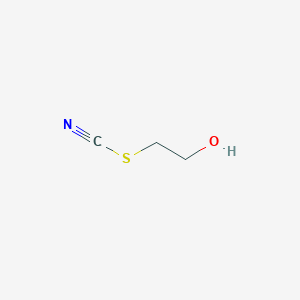
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
